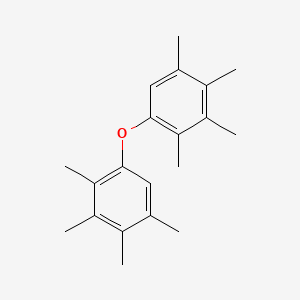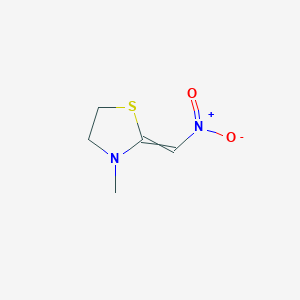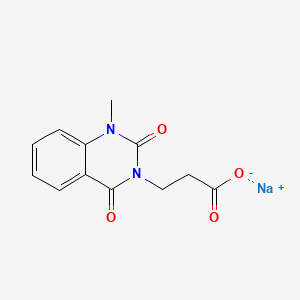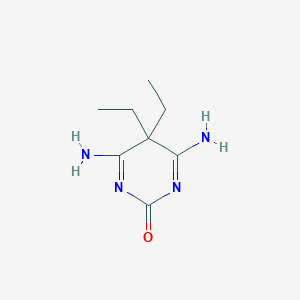
1,1'-Oxybis(2,3,4,5-tetramethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is an organic compound with the molecular formula C20H26O It is a derivative of tetramethylbenzene, where two tetramethylbenzene units are connected through an oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can be synthesized through the reaction of 2,3,4,5-tetramethylphenol with a suitable dehydrating agent. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the purification of the product through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydroxy derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Oxybis(2,3,4,5-tetramethylbenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) involves its interaction with molecular targets through its aromatic rings and ether linkage. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules or other chemical species. The pathways involved may include electron transfer, radical formation, and covalent bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3,4-Tetramethylbenzene (Prehnitene)
- 1,2,3,5-Tetramethylbenzene (Isodurene)
- 1,2,4,5-Tetramethylbenzene (Durene)
Comparison: 1,1’-Oxybis(2,3,4,5-tetramethylbenzene) is unique due to the presence of the ether linkage connecting two tetramethylbenzene units This structural feature imparts different chemical and physical properties compared to its isomers
Eigenschaften
CAS-Nummer |
62787-19-3 |
|---|---|
Molekularformel |
C20H26O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,2,3,4-tetramethyl-5-(2,3,4,5-tetramethylphenoxy)benzene |
InChI |
InChI=1S/C20H26O/c1-11-9-19(17(7)15(5)13(11)3)21-20-10-12(2)14(4)16(6)18(20)8/h9-10H,1-8H3 |
InChI-Schlüssel |
JCOUALARZIOEOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C)OC2=C(C(=C(C(=C2)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Methylphenoxy)-3-phenylpropyl]piperidine](/img/structure/B14509550.png)


![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)


![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)


![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)


